![molecular formula C6HBrCl2N2O B599164 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine CAS No. 1363382-31-3](/img/structure/B599164.png)

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine

Vue d'ensemble

Description

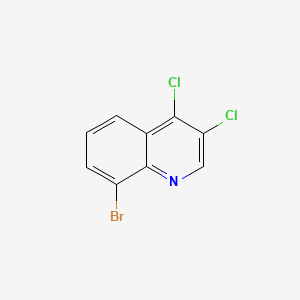

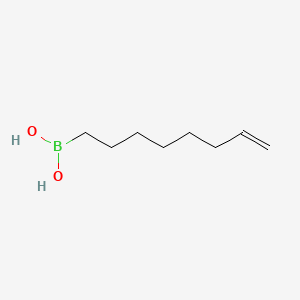

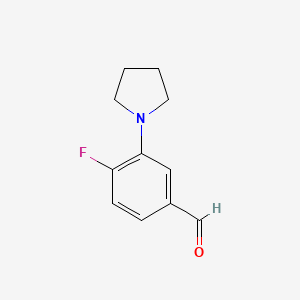

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a heterocyclic compound with a unique structure. It is a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms. It has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .

Synthesis Analysis

The synthesis of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine involves several steps, including the Gewald reaction, pyrimidone formation, bromination, and chlorination . The synthesis process is practical, robust, and scalable, starting from cheap bulk chemicals . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine corresponds to its assigned structure as per the 1H-NMR Spectrum . It has a unique structure with a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms.Chemical Reactions Analysis

Pyrimidines, including 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Physical And Chemical Properties Analysis

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antifolate Activity : 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These derivatives showed potential activity, with some variants exhibiting selectivity against specific enzymes (Rosowsky et al., 1997).

Synthesis Methods : Improved and scalable methods for synthesizing 6-bromo-2,4-dichlorofuro[3,2-D]pyrimidine from basic chemicals have been developed. These methods involve steps like Gewald reaction, pyrimidone formation, bromination, and chlorination (Bugge et al., 2014).

Chemical Reactivity : The reactivity and versatility of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine have been probed to generate highly functionalized pyrimidines. Divergent approaches involving reaction with different amine nucleophiles under controlled conditions have been reported (Vincetti et al., 2019).

Therapeutic Potential

Anticonvulsant and Antioxidant Activity : Certain pyrimidine analogs derived from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine exhibited promising anticonvulsant and antioxidant activities. Specific compounds demonstrated significant radical scavenging ability, highlighting their potential in medicinal chemistry (Mohana et al., 2013).

Antiviral Activity : Derivatives of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine showed inhibitory activity against various viruses, particularly retroviruses. Some derivatives exhibited marked antiretroviral activity comparable to reference drugs (Hocková et al., 2003).

Novel Synthesis Routes and Derivatives

Development of Azo Compounds : Novel azo compounds based on pyrimidine derivatives of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine were synthesized. These compounds showed potential for further chemical applications (Nikpour et al., 2012).

Antibacterial and Antinociceptive Effects : A series of substituted pyrimidines derived from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine were synthesized and evaluated for antibacterial and antinociceptive effects. Some derivatives showed significant activity against E. coli and demonstrated notable antinociceptive responses (Waheed et al., 2008).

Antitumor Activity : Derivatives synthesized from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine showed enhanced inhibitory activity against tumor cells, indicating their potential application in cancer research (Gangjee et al., 2004).

Analytical Methods

- Spectrophotometric Estimation : A UV-VIS spectroscopic method was developed for the estimation of a potent pyrimidine derivative of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, demonstrating its applicability in analytical chemistry (Chaudhary et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.

Mode of Action

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine interacts with its target, PI3K, by binding to the kinase domain, which inhibits the phosphorylation of PI3K downstream targets . This results in the disruption of various cellular processes controlled by PI3K, including cell growth and survival.

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector of PI3K, thereby inhibiting mTOR, a key regulator of cell growth and proliferation. This leads to reduced cell growth and proliferation.

Result of Action

The inhibition of PI3K by 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine leads to a decrease in cell growth and proliferation, making it a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer .

Safety and Hazards

While specific safety and hazard information for 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is not available in the search results, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The thienopyrimidine scaffold, which includes 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents, for treatment of viral infections, treatment of bone diseases including osteoporosis, as adenosine A2A receptor antagonists for Parkinson’s disease, as antiHIV agents, as immunosuppressive agents, and as anticancer agents . The extensive use of the thienopyrimidine core is due to its favorable biopharmaceutical profile and its structural similarity to purines .

Propriétés

IUPAC Name |

6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl2N2O/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXSACUCEHQZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC2=C1N=C(N=C2Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273077 | |

| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine | |

CAS RN |

1363382-31-3 | |

| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)

![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)